molecular formula C6H3Cl2N3O4 B1311880 Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate CAS No. 52047-13-9

Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

Cat. No. B1311880
CAS RN: 52047-13-9
M. Wt: 252.01 g/mol
InChI Key: QOZVZJLPNJOHFA-UHFFFAOYSA-N
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Description

“Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 52047-13-9 . It has a molecular weight of 252.01 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a convenient synthesis of 4, 6-dihydro-2-methyl-pyrimidine can be obtained by cyclization reaction of acetamidine hydrochloride and diethyl malonate in the presence of sodium methoxide . Nitration under the mixed acids of nitric acid, trichloroacetic acid, and acetic acid can yield 4, 6-dihydro-2-methyl-5-nitropyrimidine . Chlorination using phosphorus oxytrichloride can then afford 4, 6-dichloro-2-methyl-5-nitropyrimidine .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate . The InChI code is 1S/C6H3Cl2N3O4/c1-15-5(12)2-3(11(13)14)4(7)10-6(8)9-2/h1H3 .


Physical And Chemical Properties Analysis

“Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate” is a solid at room temperature .

Scientific Research Applications

Synthesis of Antibacterial and Antioxidant Agents

Researchers have developed new series of compounds by Suzuki–Miyaura coupling of dichloro-nitropyrimidine derivatives with various aryl boronic esters, showing significant antibacterial and antioxidant activities. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as notable antioxidant activity comparable to vitamin C (Mallikarjun Reddy Sura et al., 2013).

Novel Organic Compounds and Reaction Mechanisms

The compound's derivatives have been utilized in various synthetic pathways to produce novel organic compounds. For instance, it serves as a building block in the solid-phase synthesis of olomoucine, a purine derivative, illustrating its versatility in regiocontrolled synthesis of highly substituted purines and related scaffolds (L. Hammarström et al., 2002).

Development of Heterocyclic Systems

The reaction of dichloro-nitropyrimidine derivatives with amines has led to the synthesis of novel heterocyclic systems, such as 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazolines, showcasing the potential of these derivatives in expanding the diversity of organic molecules (S. Banihashemi et al., 2020).

Ring Transformation Studies

The compound has also been the subject of studies focusing on ring transformations, where it reacts with carbonyl compounds to produce various kinds of ring transformations, demonstrating its role as a synthetic equivalent of activated diformylamine. This behavior highlights its utility in synthetic organic chemistry for the generation of diverse molecular architectures (N. Nishiwaki et al., 2003).

Safety And Hazards

This compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3O4/c1-15-5(12)2-3(11(13)14)4(7)10-6(8)9-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZVZJLPNJOHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442167
Record name Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

CAS RN

52047-13-9
Record name Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Graboyes, GE Jaffe, IJ Pachter… - Journal of Medicinal …, 1968 - ACS Publications
2, 4, 7-Triamino-5-phenylpyrimido [4, 5-d] pyrimidine was prepared by the condensation of guanidine with 2, 0-diamino-5-cyano-4-phenylpyrimidine. Similar reactionsgave 5-alkyl …
Number of citations: 22 pubs.acs.org
J Weinstock, JW Wilson, VD Wiebelhaus… - Journal of Medicinal …, 1968 - ACS Publications
The diuretic activity of pteridines related to 2, 4, 7-triammo-6-phenylpteridine (triamterene), 2, 4-diamino-6, 7-dimethylpteridine (I), and4, 7-diamino-2-phenylpteridine-6-carboxamide (II) …
Number of citations: 31 pubs.acs.org

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